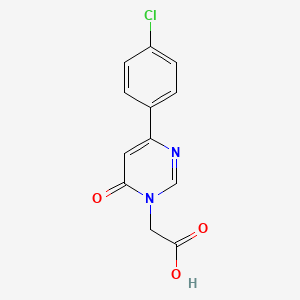

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Descripción

2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative characterized by a 4-chlorophenyl substituent at the 4-position of the pyrimidinone ring and an acetic acid moiety at the 1-position. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the acetic acid moiety contributes to solubility and hydrogen-bonding capabilities.

Propiedades

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBMKRPOEXOPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-chlorobenzaldehyde and urea. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.

Substitution Reaction: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be done by reacting the intermediate with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Cancer Activity

Research has indicated that compounds with similar structures to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid exhibit anti-cancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study published in Molecules demonstrated that similar pyrimidine derivatives significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-Inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Pyrimidine derivatives are known to modulate inflammatory pathways, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases.

Data Table: Anti-Inflammatory Effects of Pyrimidine Derivatives

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Studies have suggested that certain pyrimidine derivatives possess activity against bacterial strains, making them candidates for antibiotic development.

Case Study: Antimicrobial Efficacy

A research paper highlighted the synthesis of various pyrimidine derivatives, including those similar to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid, which showed promising results against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging research indicates that compounds with a pyrimidine backbone may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Neuroprotective Properties

Mecanismo De Acción

The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid and related compounds:

Structural and Functional Insights

Core Heterocycle Variations: Pyrimidinone vs. Piperazine Derivatives: Levocetirizine’s piperazine-ethoxy-acetic acid structure demonstrates how elongating the side chain can enhance receptor binding in antihistamines .

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : The 4-chlorophenyl and 4-fluorophenyl substituents increase lipophilicity and may improve membrane permeability compared to methoxy or hydroxyl groups .

- Methoxy Group : In 4-methoxyphenyl analogs, the electron-donating methoxy group enhances solubility but may reduce metabolic stability due to demethylation pathways .

Biological Activity :

- Compounds with chlorophenyl groups (e.g., ) show anti-inflammatory and analgesic activities in preclinical models, suggesting the target compound may share similar mechanisms .

- Levocetirizine’s success underscores the importance of the acetic acid moiety in enhancing water solubility for oral bioavailability .

Research Findings and Data Gaps

- Synthetic Challenges : highlights discontinuation of butenyl-substituted analogs, possibly due to instability or complex synthesis. This underscores the need for robust synthetic routes for the target compound .

- Safety Profiles : emphasizes lab safety protocols (e.g., protective gear) for handling acetic acid derivatives, which likely apply to the target compound .

- Pharmacological Data: While anti-inflammatory and antihistamine activities are noted in analogs, specific data on the target compound’s efficacy, toxicity, or pharmacokinetics are absent in the evidence.

Actividad Biológica

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid, a compound featuring a pyrimidine ring, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H10ClN3O3

- Molecular Weight : 273.68 g/mol

This compound is characterized by a chlorophenyl group and a pyrimidine nucleus, which are essential for its biological interactions.

1. Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, particularly urease and acetylcholinesterase (AChE) .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it exhibits strong inhibitory activity against urease with IC50 values significantly lower than traditional inhibitors. This suggests potential applications in treating conditions related to excessive urease activity, such as certain urinary tract infections.

| Enzyme | IC50 Value (µM) |

|---|---|

| Urease | 2.14 - 6.28 |

| Acetylcholinesterase (AChE) | 0.63 - 21.25 |

The inhibition of AChE is particularly noteworthy, as it is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

3. Anticancer Properties

Emerging data suggest that compounds with similar structures can inhibit cancer cell proliferation. The presence of the pyrimidine ring is often associated with anticancer activity due to its ability to interfere with nucleic acid synthesis in rapidly dividing cells .

Case Study 1: Antibacterial Efficacy

In a controlled study, several derivatives of the compound were tested against common pathogens. The results indicated that modifications in the side chains significantly affected antibacterial potency. Compounds with additional electron-withdrawing groups showed enhanced activity against Gram-negative bacteria.

Case Study 2: Enzyme Inhibition Profile

A comparative analysis was conducted on various pyrimidine derivatives for their urease and AChE inhibitory effects. The study found that 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid outperformed several known inhibitors, suggesting its potential as a lead compound for drug development targeting these enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.